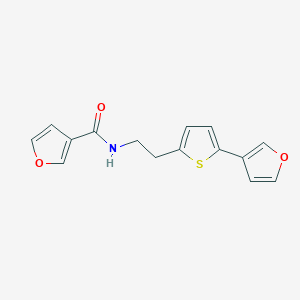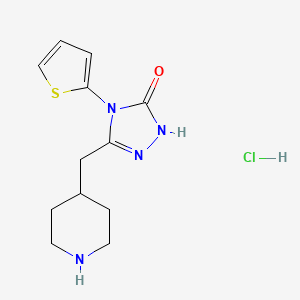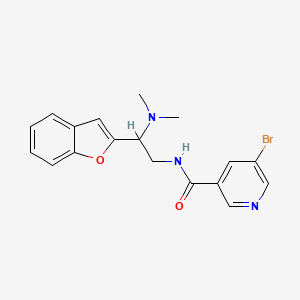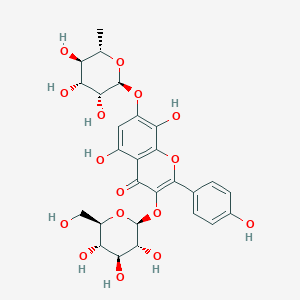![molecular formula C19H20BrNO3S B2428532 ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-65-7](/img/structure/B2428532.png)
ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been the subject of significant research due to their potential biological activities . They have been used in the synthesis of new apoptosis-inducing agents for breast cancer .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald reaction . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of similar compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has been confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The amino-ester in similar compounds has been found to react with ethyl isothiocyanate to give interesting cyclization products .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and is soluble in most organic solvents but insoluble in water .Applications De Recherche Scientifique
- The compound’s structural features may contribute to its interaction with biological targets, making it a promising scaffold for drug design .
- Some thiophene-based compounds exhibit anticancer activity. Investigating the effects of “ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate” on cancer cell lines could reveal its potential as an antitumor agent .
- Investigating the effectiveness of this compound in preventing metal corrosion could be valuable for practical applications .
- Studying the compound’s impact on inflammation and microbial growth could provide insights into its pharmacological potential .
Medicinal Chemistry and Drug Development
Anticancer Properties
Organic Semiconductors and Electronics
Corrosion Inhibition
Anti-Inflammatory and Antimicrobial Properties
STAT3 Inhibition
Mécanisme D'action
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been reported to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets and cause changes that lead to their biological effects . These interactions can involve binding to a receptor, leading to a change in the receptor’s activity, or interacting with enzymes to alter their function .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOJIPXNYZZFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428450.png)

![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2428458.png)

![Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/no-structure.png)
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2428461.png)





![2-(3,4-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2428470.png)